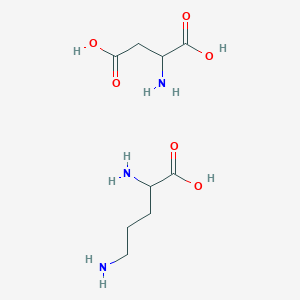
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate typically involves the phosphorylation of ribose. One common method is the reaction of ribose with phosphoric acid in the presence of sodium hydroxide, followed by crystallization to obtain the disodium salt dihydrate form . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and equipment to handle large volumes of reactants and products. The crystallization step is crucial in industrial settings to ensure the compound’s purity and stability .
化学反应分析
Types of Reactions
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ribose derivatives with additional oxygen-containing functional groups, while reduction may produce ribitol derivatives .
科学研究应用
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate has several scientific research applications:
作用机制
The mechanism of action of Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate involves its role as an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular metabolism and the synthesis of nucleotides and nucleic acids . The compound interacts with various enzymes in this pathway, facilitating the conversion of glucose-6-phosphate to ribose-5-phosphate and other intermediates .
相似化合物的比较
Similar Compounds
D-Ribose: A simple sugar that is a precursor to Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate.
Ribose-5-phosphate: The monophosphate form of the compound without the disodium salt and dihydrate components.
Ribitol: A reduced form of ribose that lacks the phosphate group.
Uniqueness
This compound is unique due to its role as a disodium salt and its hydration state, which enhances its stability and solubility in aqueous solutions . This makes it particularly useful in biochemical and industrial applications where stability and solubility are crucial .
属性
分子式 |
C5H13Na2O10P |
|---|---|
分子量 |
310.10 g/mol |
IUPAC 名称 |
disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate |
InChI |
InChI=1S/C5H11O8P.2Na.2H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;;2*1H2/q;2*+1;;/p-2 |
InChI 键 |
ROFJYRUKQPRHKK-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



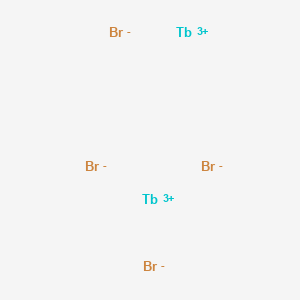
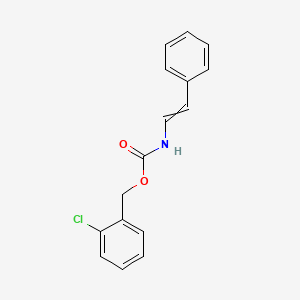
![(2S)-4-(2,3-dihydro-1H-inden-5-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12513126.png)
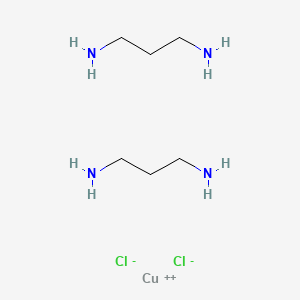
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
![(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B12513145.png)
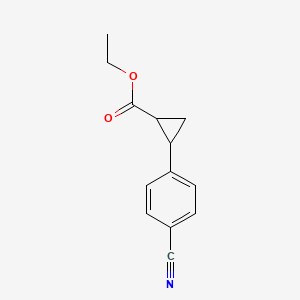
![2-[(2-{3-[(2-Fluorophenyl)methoxy]phenyl}cyclopentyl)amino]acetamide](/img/structure/B12513157.png)
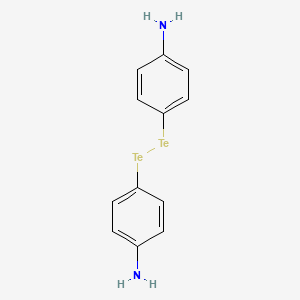
methyl]-3-oxopyrazolidin-1-ium chloride](/img/structure/B12513173.png)


